molecular formula C14H12ClN3O B2706647 2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1705920-08-6

2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2706647
CAS No.: 1705920-08-6
M. Wt: 273.72
InChI Key: PTCQACOKHXYOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, making it practical for gram-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is unique due to its specific structural features and the presence of both a chlorophenyl group and a pyrrolo[3,4-d]pyrimidine core. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-12-3-1-10(2-4-12)5-14(19)18-7-11-6-16-9-17-13(11)8-18/h1-4,6,9H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCQACOKHXYOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.